molecular formula C12H24N2O3 B2920059 tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate CAS No. 1782853-64-8

tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate

Cat. No.: B2920059
CAS No.: 1782853-64-8
M. Wt: 244.335
InChI Key: XKJYGLMZXCXBPH-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-piperidin-4-yloxyethyl)carbamate: is a chemical compound with the molecular formula C13H26N2O3. It is a derivative of carbamate, which is commonly used as a protecting group for amines in organic synthesis. This compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(piperidin-4-yloxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control of temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate involves its role as a protecting group for amines. It forms a stable carbamate linkage with the amine, preventing it from participating in unwanted reactions. The protecting group can be removed under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

  • tert-Butyl N-(2-pyridin-4-yloxyethyl)carbamate
  • tert-Butyl N-(2-piperidin-4-yloxyethyl)carbamate
  • This compound

Uniqueness: this compound is unique due to its specific structure, which provides stability and versatility in various chemical reactions. Its ability to act as a protecting group for amines makes it highly valuable in organic synthesis .

Properties

IUPAC Name

tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-8-9-16-10-4-6-13-7-5-10/h10,13H,4-9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJYGLMZXCXBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782853-64-8
Record name tert-butyl N-[2-(piperidin-4-yloxy)ethyl]carbamate
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